molecular formula C16H32N2Si2 B1594200 Propylamine, 3,3'-(p-phenylenebis(dimethylsilylene))bis- CAS No. 20152-18-5

Propylamine, 3,3'-(p-phenylenebis(dimethylsilylene))bis-

Cat. No.: B1594200
CAS No.: 20152-18-5
M. Wt: 308.61 g/mol
InChI Key: FPHRTSFRLFDOHZ-UHFFFAOYSA-N
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Description

Propylamine, 3,3’-(p-phenylenebis(dimethylsilylene))bis- is a specialized organic compound featuring a unique structure where two propylamine groups are connected via a p-phenylenebis(dimethylsilylene) linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Propylamine, 3,3’-(p-phenylenebis(dimethylsilylene))bis- typically involves the reaction of 3-aminopropyl(dimethyl)silyl chloride with p-phenylenediamine under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane to facilitate the process. The reaction conditions, including temperature and time, are optimized to ensure high yield and purity of the product .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and advanced purification techniques, such as column chromatography, ensures the production of high-purity Propylamine, 3,3’-(p-phenylenebis(dimethylsilylene))bis-.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of siloxane derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amines or silanes.

Scientific Research Applications

Propylamine, 3,3’-(p-phenylenebis(dimethylsilylene))bis- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Propylamine, 3,3’-(p-phenylenebis(dimethylsilylene))bis- involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, influencing catalytic processes. Its amine groups can participate in hydrogen bonding and electrostatic interactions, affecting the reactivity and stability of the compound in different environments .

Comparison with Similar Compounds

  • Ethylamine, 3,3’-(p-phenylenebis(dimethylsilylene))bis-
  • Isopropylamine, 3,3’-(p-phenylenebis(dimethylsilylene))bis-

Comparison: Propylamine, 3,3’-(p-phenylenebis(dimethylsilylene))bis- is unique due to its specific propylamine groups, which confer distinct reactivity and physical properties compared to its ethylamine and isopropylamine analogs. The propylamine derivative exhibits higher steric hindrance and different electronic effects, influencing its behavior in chemical reactions and applications.

Properties

IUPAC Name

3-[[4-[3-aminopropyl(dimethyl)silyl]phenyl]-dimethylsilyl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32N2Si2/c1-19(2,13-5-11-17)15-7-9-16(10-8-15)20(3,4)14-6-12-18/h7-10H,5-6,11-14,17-18H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPHRTSFRLFDOHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(CCCN)C1=CC=C(C=C1)[Si](C)(C)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32N2Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90173979
Record name Propylamine, 3,3'-(p-phenylenebis(dimethylsilylene))bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90173979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20152-18-5
Record name Propylamine, 3,3'-(p-phenylenebis(dimethylsilylene))bis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020152185
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propylamine, 3,3'-(p-phenylenebis(dimethylsilylene))bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90173979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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